2-Methyl-4-oxopentanal

Description

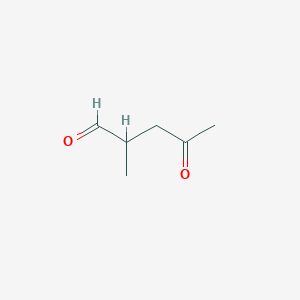

Structure

2D Structure

3D Structure

Properties

CAS No. |

23260-39-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-methyl-4-oxopentanal |

InChI |

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 |

InChI Key |

IDAHIBMEKOEBRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-4-oxopentanal chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Methyl-4-oxopentanal, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound that contains both an aldehyde and a ketone functional group.[1][2] Its bifunctional nature contributes to its unique reactivity.[1] The compound features a methyl group at the second carbon position and a carbonyl group at the fourth position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 23260-39-1 | [1][3] |

| Molecular Formula | C6H10O2 | [1][3][4] |

| Molecular Weight | 114.14 g/mol | [1][3][4] |

| Exact Mass | 114.068079557 g/mol | [1][3][4] |

| Canonical SMILES | CC(CC(=O)C)C=O | [1][3] |

| InChI | InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 | [1][3] |

| InChIKey | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.1 | [1][3][4] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Heavy Atom Count | 8 | [1] |

| PSA | 34.14 Ų | |

| LogP | 0.80050 |

Chemical Structure

The structure of this compound consists of a five-carbon pentanal backbone with a methyl group substituted at the C-2 position and a ketone (oxo) group at the C-4 position.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

Several synthetic routes can produce this compound.[1] The following are generalized methodologies.

a) Aldol Condensation: This method involves the base-catalyzed reaction of acetaldehyde (B116499) with propionaldehyde (B47417).[1]

-

Reactants: Acetaldehyde, Propionaldehyde.

-

Catalyst: A suitable base (e.g., sodium hydroxide).

-

General Procedure:

-

A solution of the base in a suitable solvent (e.g., water or ethanol) is prepared and cooled.

-

A mixture of acetaldehyde and propionaldehyde is added dropwise to the cooled catalyst solution with constant stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion.

-

The reaction mixture is then neutralized with an acid.

-

The product is extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure.

-

Purification is typically achieved through distillation.

-

b) Oxidation of a Primary Alcohol: This synthesis starts with the corresponding primary alcohol, 2-methyl-4-oxopentan-1-ol.

-

Starting Material: 2-methyl-4-pentanol.

-

Oxidizing Agents: Potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).[1]

-

General Procedure:

-

The alcohol is dissolved in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

-

The oxidizing agent is added portion-wise or as a solution to the alcohol at a controlled temperature, often in an ice bath to manage the exothermic reaction.

-

The mixture is stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The reaction is quenched, and the solid byproducts (e.g., manganese dioxide) are filtered off.

-

The filtrate is worked up by extraction and washing.

-

The final product is purified, typically by distillation.

-

Caption: Simplified synthesis pathways for this compound.

Reactivity and Chemical Reactions

The presence of both aldehyde and ketone functional groups makes this compound a reactive molecule capable of undergoing a variety of chemical transformations.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbons of both the aldehyde and ketone groups are susceptible to attack by nucleophiles, leading to the formation of alcohols or other derivatives.[1]

-

Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.[1]

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using appropriate oxidizing agents.[1]

Applications

This compound serves as a valuable compound in several industrial and research areas.

-

Flavoring Agents: Due to its characteristic odor, it has potential applications in the food and fragrance industries.[1]

-

Chemical Intermediate: It is a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Research Chemical: Its reactivity makes it a subject of study in organic chemistry for investigating reaction mechanisms involving carbonyl compounds.[1] Interaction studies with biological molecules like proteins and nucleic acids are crucial for understanding its potential biochemical implications and toxicity.[1]

Safety and Handling

While a specific, detailed safety data sheet for this compound was not found in the provided search results, general precautions for handling volatile aldehydes and ketones should be observed. Similar compounds can cause skin and eye irritation and may be harmful if inhaled or ingested.[5] Therefore, it is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with a thorough understanding of the specific hazards of the chemicals involved and in accordance with institutional safety protocols.

References

- 1. Buy this compound | 23260-39-1 [smolecule.com]

- 2. Buy 2-Methyl-3-methylidene-4-oxopentanal (EVT-1176651) | 124186-14-7 [evitachem.com]

- 3. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-4-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-4-oxopentanal (C₆H₁₀O₂).[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for aldehydes and ketones. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure consists of a five-carbon chain with a methyl group at the second carbon, a carbonyl group at the fourth position (ketone), and a terminal aldehyde group.

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from typical values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | Aldehyde proton (-CHO) |

| ~2.8 | Multiplet | 1H | Methine proton (-CH(CH₃)-) |

| ~2.5 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~2.2 | Singlet | 3H | Methyl ketone protons (-C(O)CH₃) |

| ~1.1 | Doublet | 3H | Methyl protons (-CH(CH₃)-) |

Rationale: The aldehyde proton is expected to be highly deshielded, appearing far downfield between 9-10 ppm. Protons adjacent to carbonyl groups (α-protons) are also deshielded and typically appear in the 2.0-2.5 ppm range.

2.1.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | Ketone Carbonyl Carbon (-C=O) |

| ~202 | Aldehyde Carbonyl Carbon (-CHO) |

| ~50 | Methine Carbon (-CH(CH₃)-) |

| ~45 | Methylene Carbon (-CH₂-) |

| ~30 | Methyl Ketone Carbon (-C(O)CH₃) |

| ~15 | Methyl Carbon (-CH(CH₃)-) |

Rationale: Carbonyl carbons of aldehydes and ketones are characteristically found in the 190-220 ppm region of the ¹³C NMR spectrum.[4][5] Carbons bonded to electronegative oxygen atoms are deshielded and appear at lower fields.[5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2850 & ~2750 | Medium (two bands) | C-H stretch (aldehyde) |

| ~1725 | Strong, Sharp | C=O stretch (ketone) |

| ~1720 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

Rationale: The most prominent features in the IR spectrum of an aldehyde/ketone are the strong C=O stretching absorptions, typically found between 1660-1770 cm⁻¹.[6] Saturated aliphatic ketones and aldehydes usually show a C=O stretch around 1715-1725 cm⁻¹. The presence of two distinct carbonyl groups in this compound may result in two overlapping or a broadened C=O absorption band. Aldehydes also exhibit characteristic C-H stretching bands around 2850 and 2750 cm⁻¹.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - CHO]⁺ |

| 71 | [M - C₃H₇]⁺ or [M - C(O)CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

| 29 | [CHO]⁺ |

Rationale: In electron ionization mass spectrometry, aldehydes and ketones often undergo α-cleavage and McLafferty rearrangement. For this compound, α-cleavage on either side of the ketone or aldehyde carbonyls would lead to characteristic fragments. The formation of the acylium ion [CH₃CO]⁺ with an m/z of 43 is expected to be a very stable and thus abundant fragment, likely representing the base peak.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.[7]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.[8]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Select the appropriate nucleus for detection (¹H or ¹³C).

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe to the frequency of the nucleus being observed.

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a volatile solvent like acetone (B3395972) and dry them thoroughly.[9]

-

Place one drop of the liquid sample onto the surface of one salt plate.[9]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.[10]

-

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[9]

-

Close the sample compartment lid.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path (or with clean salt plates).

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electron Ionization):

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is common.

-

If using GC-MS, a dilute solution of the sample in a volatile solvent is prepared and injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

For direct injection, a small amount of the sample is introduced into the ion source, where it is vaporized by heating under vacuum.[11]

-

-

Ionization:

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a signal proportional to their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The most intense peak is designated as the base peak.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to 2-Methyl-4-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methyl-4-oxopentanal, a bifunctional organic compound with applications as a versatile building block in chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound that features both an aldehyde and a ketone functional group.[1] Its unique structure makes it a useful intermediate in various chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Exact Mass | 114.06800 Da | [3] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| PSA (Polar Surface Area) | 34.14 Ų | [3] |

| Canonical SMILES | CC(CC(=O)C)C=O | [1][4] |

| InChI Key | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1][3][4] |

Synthesis and Reactivity

This compound can be synthesized through several methods, primarily leveraging well-established organic reactions. Its bifunctional nature also dictates its reactivity, allowing for selective transformations.

Synthesis Methodologies

The primary routes for the synthesis of this compound include:

-

Aldol Condensation: This method involves the reaction of acetaldehyde (B116499) with propanal in the presence of a base to yield this compound.[1]

-

Oxidation of Alcohols: The oxidation of 2-methyl-4-pentanol using suitable oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can produce the target aldehyde.[1]

The following diagram illustrates a generalized workflow for the synthesis of this compound via Aldol Condensation.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of its aldehyde and ketone functional groups. Key reactions include:

-

Nucleophilic Addition: The carbonyl carbons are susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.[1]

-

Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.[1]

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using appropriate oxidizing agents.[1]

Experimental Protocols

Protocol: Synthesis of 1-Benzyl-2-methylpyrrole from 4-Oxopentanal (B105764)

This protocol is adapted from a general procedure for Paal-Knorr pyrrole (B145914) synthesis.

Materials:

-

4-Oxopentanal (1.0 equivalent)

-

Benzylamine (B48309) (1.05 equivalents)

-

Glacial Acetic Acid

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxopentanal in glacial acetic acid.

-

Addition of Amine: Add benzylamine dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2-methylpyrrole.

Applications and Relevance in Drug Development

While this compound is not a known active pharmaceutical ingredient, its utility as a chemical intermediate makes it relevant to drug development professionals.[1] Its structural motifs can be found in more complex molecules, and its reactivity allows for the construction of diverse molecular scaffolds. For instance, the related compound 4-oxopentanal is a precursor for the synthesis of pyrroles, which are core structures in numerous pharmaceuticals.

The following diagram illustrates the logical relationship of this compound as a building block in synthetic chemistry.

Caption: Role of this compound as a synthetic precursor.

Safety Information

This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. It may cause skin and serious eye irritation, as well as respiratory irritation. The use of personal protective equipment, including gloves, safety goggles, and respiratory protection, is recommended. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Methyl-4-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 2-Methyl-4-oxopentanal. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates established principles of organic chemistry, data from analogous 1,4-dicarbonyl compounds, and standardized methodologies for stability testing. The information presented herein serves as a foundational resource for handling, storing, and analyzing this compound in a research and development setting.

Physical Properties

This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group. Its physical properties are summarized in Table 1. These properties are crucial for its handling, formulation, and storage.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 170-180 °C at 760 mmHg |

| Density | Estimated 0.95-1.05 g/cm³ |

| Solubility | Soluble in water and most organic solvents |

| Vapor Pressure | Not available |

Chemical Stability

The chemical stability of this compound is largely dictated by the reactivity of its aldehyde and ketone functional groups, and the 1,4-relationship between them. The primary pathway of chemical instability is intramolecular cyclization, particularly under acidic or basic conditions. Other potential degradation pathways include oxidation and polymerization.

This compound is susceptible to intramolecular cyclization, a reaction analogous to the Paal-Knorr synthesis, to form five-membered heterocyclic rings.[1][2] The reaction outcome is highly dependent on the pH of the environment.

-

Acidic Conditions: In the presence of an acid catalyst, the enol form of the ketone attacks the protonated aldehyde, leading to the formation of a furan (B31954) derivative through dehydration. For this compound, this would result in the formation of 2,5-dimethylfuran.[1][2]

-

Basic/Neutral Conditions with Amines: In the presence of primary amines or ammonia, this compound can undergo cyclization to form a pyrrole (B145914) derivative.[3] This proceeds through the formation of an enamine, followed by cyclization and dehydration.

The logical relationship for this pH-dependent cyclization is illustrated in the diagram below.

Caption: pH-Dependent Cyclization of this compound.

-

Thermal Stability: At elevated temperatures, this compound may be susceptible to thermal degradation. Potential degradation pathways for similar aldehydes include decarbonylation, aldol (B89426) condensation, and other complex radical reactions.

-

Photostability: Unsaturated 1,4-dicarbonyls are known to undergo photochemical degradation in the atmosphere.[4] Although this compound is a saturated dicarbonyl, the presence of two carbonyl groups suggests potential sensitivity to UV light, which could lead to the formation of radical species and subsequent degradation products.

Forced degradation studies are necessary to fully characterize the thermal and photolytic stability of this compound. Representative data from a hypothetical forced degradation study is presented in Table 2.

Table 2: Representative Data from a Forced Degradation Study of this compound

| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |

| 0.1 M HCl at 60 °C | 24 hours | 25% | 2,5-Dimethylfuran |

| 0.1 M NaOH at 60 °C | 24 hours | 15% | Aldol condensation products, Polymer |

| 3% H₂O₂ at 25 °C | 24 hours | 10% | Oxidized products (e.g., carboxylic acids) |

| Thermal (80 °C) | 48 hours | 5% | Not determined |

| Photolytic (ICH Q1B) | 7 days | 8% | Not determined |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual stability will vary and must be determined experimentally.

Experimental Protocols

The following are detailed, representative protocols for conducting stability studies on this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.[5][6]

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide (B78521) in a sealed vial.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.

-

-

Incubation: Place the vials in a constant temperature bath at 60 °C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralization: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3.3).

-

Sample Preparation: Place a thin layer of this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the exposed and control samples to identify any degradation products.

A reversed-phase HPLC method is generally suitable for the analysis of aldehydes and ketones.[7][8]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Example: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 210 nm. For higher sensitivity and specificity, especially for impurity profiling, mass spectrometric (MS) detection can be used.[8]

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

The general workflow for conducting a stability study is depicted in the following diagram.

Caption: Workflow for Stability Assessment.

Handling and Storage Recommendations

Given its potential for instability, the following handling and storage procedures are recommended for this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with strong acids, bases, oxidizing agents, and amines.

By understanding the physical properties and chemical stability profile of this compound, researchers can ensure its proper handling, storage, and use in scientific investigations, thereby maintaining the integrity of their experimental results.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. intra.cert.ucr.edu [intra.cert.ucr.edu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Unraveling the Biological Profile of 2-Methyl-4-oxopentanal: A Technical Overview

For Immediate Release

Shanghai, China – December 22, 2025 – An in-depth review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Methyl-4-oxopentanal. Despite its defined chemical structure, comprehensive data on its interactions with biological systems, including quantitative metrics of cytotoxicity, enzyme inhibition, and receptor binding, remains largely unavailable. This technical guide summarizes the current state of knowledge and highlights the critical need for further research to elucidate the pharmacological and toxicological profile of this compound.

Chemical Identity and Properties

This compound is a dicarbonyl compound with the molecular formula C₆H₁₀O₂.[1] Its structure features both an aldehyde and a ketone functional group. While its physical and chemical properties are documented, its biological effects are not well-characterized. The compound is noted for its potential application as a flavoring agent and as an intermediate in chemical synthesis.[2]

Known Biological Interactions: A Notable Void

Extensive searches of scientific databases for specific biological activities of this compound have yielded minimal results. General statements suggest potential reactivity with biological macromolecules such as proteins and nucleic acids, which could imply a basis for toxicity, but these claims are not substantiated with specific experimental data.[2] There is a conspicuous absence of quantitative data, such as IC₅₀ or EC₅₀ values, from cytotoxicity assays, enzyme inhibition studies, or receptor binding assays.

The Isomer of Interest: A Case of Mistaken Identity

A crucial point of clarification in the existing literature is the frequent confusion between this compound and its structural isomer, 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC). KIC is a well-studied intermediate in the metabolic pathway of the branched-chain amino acid, leucine (B10760876). In stark contrast to this compound, the biological roles of KIC are extensively documented.

Metabolic Significance of 4-Methyl-2-oxopentanoic Acid (KIC)

4-Methyl-2-oxopentanoic acid is a key metabolite in leucine catabolism.[3] This pathway is vital for energy production and the synthesis of other biomolecules.[3] The conversion of leucine to KIC is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases.[3] Subsequently, KIC undergoes irreversible oxidative decarboxylation, a rate-limiting step in branched-chain amino acid catabolism.[3]

To visually represent the established metabolic context of the isomer, the following diagram illustrates the initial steps of the leucine catabolism pathway.

Caption: Reversible transamination of Leucine to 4-Methyl-2-oxopentanoic Acid.

Future Directions and Research Imperatives

The current body of scientific literature does not provide the necessary data to construct a detailed profile of the biological activity of this compound. To address this knowledge gap and enable a comprehensive risk-benefit assessment for its use in various industries, the following experimental investigations are imperative:

-

In Vitro Cytotoxicity Studies: Determination of the cytotoxic effects of this compound on a panel of representative human cell lines to ascertain its potential toxicity and establish IC₅₀ values. A suggested experimental workflow is outlined below.

Caption: Proposed workflow for in vitro cytotoxicity assessment.

-

Enzyme Inhibition Assays: Screening against a broad range of enzymes, particularly those involved in key metabolic and signaling pathways, to identify potential inhibitory activities.

-

Receptor Binding Assays: Evaluation of the binding affinity of this compound for a panel of common G-protein coupled receptors, nuclear receptors, and ion channels.

-

Metabolic Stability and Metabolite Identification: Investigation into the metabolic fate of this compound in liver microsomes or hepatocytes to understand its biotransformation and identify potentially active or toxic metabolites.

Conclusion

References

An In-depth Technical Guide to the Reactivity of 2-Methyl-4-oxopentanal with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxopentanal is a bifunctional organic compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement imparts a diverse and valuable reactivity profile, making it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Core Reactivity Principles

The reactivity of this compound is governed by the distinct electrophilic nature of its two carbonyl groups. The aldehyde carbonyl is generally more susceptible to nucleophilic attack than the ketone carbonyl due to reduced steric hindrance and the absence of an electron-donating alkyl group. This differential reactivity allows for selective transformations under carefully controlled conditions. Key reaction types include intramolecular aldol (B89426) condensation, reactions with nitrogen nucleophiles (Paal-Knorr synthesis), oxidation, reduction, and reactions with organometallic reagents.

Intramolecular Aldol Condensation

Under basic conditions, this compound readily undergoes an intramolecular aldol condensation to form a five-membered ring. The reaction proceeds via the formation of an enolate at the alpha-carbon of the ketone, which then acts as a nucleophile, attacking the electrophilic aldehyde carbonyl. Subsequent dehydration of the resulting aldol addition product yields the α,β-unsaturated cyclic ketone, 3-methylcyclopent-2-en-1-one. This transformation is a thermodynamically favorable process, driven by the formation of a stable five-membered ring.[2][3]

Reaction Pathway

Caption: Intramolecular aldol condensation of this compound.

Experimental Protocol: Asymmetric Intramolecular Aldol Cyclization of 4-Oxopentanal (B105764)

This protocol for the analogous 4-oxopentanal demonstrates a method to achieve an asymmetric synthesis of the cyclopentenone ring system using an organocatalyst.

Materials:

-

4-Oxopentanal (≥95%)

-

(S)-Proline (99%)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography (230-400 mesh)

Procedure:

-

To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-oxopentanal (1.00 g, 10.0 mmol).

-

Dissolve the 4-oxopentanal in anhydrous DMSO (10 mL).

-

To this solution, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).

-

Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-3-methylcyclopentan-1-one.[4]

Quantitative Data

| Product | Reagents | Conditions | Yield |

| 4,4-dimethylcyclopent-2-en-1-one | 2,2-dimethyl-4-oxopentanal, NaOH, H₂O | Heat | N/A |

| Chiral 3-hydroxy-3-methylcyclopentan-1-one | 4-Oxopentanal, (S)-Proline, DMSO | Room Temperature, 24-48h | High |

Spectroscopic Data for 3-Methylcyclopent-2-en-1-one

| Technique | Key Signals |

| ¹H NMR | Predicted peaks would include signals for the methyl group, the methylene (B1212753) protons in the ring, and a vinyl proton. |

| ¹³C NMR | Predicted peaks would include signals for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the methylene carbons. |

| IR | Characteristic absorptions for a conjugated ketone (C=O stretch around 1700 cm⁻¹) and C=C stretch. |

| MS | Molecular ion peak corresponding to the mass of 3-methylcyclopent-2-en-1-one (96.13 g/mol ).[5] |

Reaction with Nitrogen Nucleophiles: Paal-Knorr Pyrrole (B145914) Synthesis

This compound serves as a 1,4-dicarbonyl compound in the Paal-Knorr synthesis of pyrroles.[5][6] Reaction with a primary amine or ammonia (B1221849) leads to the formation of a substituted pyrrole. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[7] For example, the reaction with methylamine (B109427) is expected to produce 1,2,5-trimethylpyrrole.

Reaction Pathway

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocol: General Paal-Knorr Pyrrole Synthesis

This general protocol can be adapted for the reaction of this compound with a primary amine.

Materials:

-

1,4-Dicarbonyl compound (e.g., this compound) (1.0 equiv)

-

Primary amine (e.g., methylamine) (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Optional catalyst (e.g., Acetic Acid, Iodine)

Procedure:

-

In a suitable reaction vessel, combine the 1,4-dicarbonyl compound and the primary amine.

-

Add the chosen solvent and catalyst, if required.

-

Heat the mixture (conventional heating or microwave irradiation). For example, irradiate at 120-150 °C for 2-10 minutes in a microwave reactor.

-

After completion, cool the reaction to room temperature.

-

Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[8]

Spectroscopic Data for 1,2-Dimethylpyrrole

| Technique | Key Signals |

| ¹H NMR | Signals for the two methyl groups and the three protons on the pyrrole ring. |

| ¹³C NMR | Signals for the two methyl carbons and the four carbons of the pyrrole ring. |

| IR | Characteristic absorptions for C-H and C-N bonds within the aromatic ring. |

| MS | Molecular ion peak at m/z = 95.14.[1] |

Oxidation Reactions

The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid without affecting the ketone group using mild oxidizing agents. Tollens' reagent ([Ag(NH₃)₂]⁺) is a classic example of a reagent that achieves this selective oxidation. A positive Tollens' test, indicated by the formation of a silver mirror, confirms the presence of the aldehyde.

Reaction Pathway

Caption: Selective oxidation of this compound.

Experimental Protocol: General Tollens' Test

Preparation of Tollens' Reagent:

-

In a clean test tube, add a few drops of aqueous silver nitrate (B79036) solution.

-

Add a drop of aqueous sodium hydroxide (B78521) to form a precipitate of silver oxide.

-

Add aqueous ammonia dropwise with shaking until the precipitate just dissolves.

Procedure:

-

Add a small amount of this compound to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath.

-

A positive test is the formation of a silver mirror on the inner surface of the test tube.[9][10]

Reduction Reactions

Both the aldehyde and ketone carbonyl groups in this compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction typically yields 2-methylpentane-1,4-diol. The aldehyde is generally more reactive and will be reduced faster than the ketone.

Reaction Pathway

Caption: Reduction of this compound.

Experimental Protocol: General Reduction with NaBH₄

Materials:

-

This compound (1 eq.)

-

Sodium borohydride (NaBH₄) (typically 1-2 eq.)

-

Solvent (e.g., Methanol, Ethanol, THF)

-

Aqueous acid (for workup, e.g., dilute HCl)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask and cool in an ice bath.

-

Slowly add NaBH₄ in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and slowly add aqueous acid to quench the excess NaBH₄ and hydrolyze the borate (B1201080) esters.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude diol.

Quantitative Data

| Product | Reagents | Conditions | Yield |

| Corresponding Alcohols | Aldehydes/Ketones, NaBH₄ | THF-H₂O, Room Temperature | 91-97% |

Note: The provided yield is for a general reduction of carbonyl compounds and may vary for this compound.[13]

Spectroscopic Data for 2-Methylpentane-1,4-diol

| Technique | Key Signals |

| ¹H NMR | Complex spectrum due to diastereomers. Expect signals for the methyl groups, methylene protons, and the protons attached to the carbon-bearing hydroxyl groups. |

| ¹³C NMR | Signals for the six distinct carbon atoms. |

| IR | A broad O-H stretch around 3600-3200 cm⁻¹, C-H stretches around 2960-2850 cm⁻¹, and a C-O stretch around 1150-1050 cm⁻¹.[1] |

| MS | Molecular ion peak may be weak or absent. Fragmentation patterns would be indicative of the diol structure. |

Reactions with Organometallic Reagents

Grignard Reactions

Grignard reagents (R-MgX) are potent nucleophiles that readily add to both aldehydes and ketones. Due to the higher reactivity of the aldehyde, the addition of one equivalent of a Grignard reagent to this compound at low temperatures would be expected to selectively form a secondary alcohol at the C1 position. The use of excess Grignard reagent would likely lead to the addition at both carbonyl groups, forming a diol with a tertiary alcohol at the C4 position. The selectivity can be influenced by the steric bulk of the Grignard reagent and the reaction conditions.[14]

Wittig Reactions

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes and ketones. Reaction of this compound with a phosphorus ylide (Wittig reagent) can lead to olefination at either the aldehyde or ketone position. The more reactive aldehyde is the preferred site of attack, especially with non-stabilized ylides. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would selectively convert the aldehyde group to a vinyl group.

Reaction Selectivity Workflow

Caption: Selectivity in organometallic reactions.

Conclusion

This compound is a valuable and reactive synthetic intermediate. Its bifunctional nature allows for a wide range of transformations, with a notable propensity for intramolecular cyclization and selective reactions at the more reactive aldehyde position. This guide provides a foundational understanding of its reactivity with common reagents, offering researchers and drug development professionals the necessary information to effectively utilize this versatile building block in their synthetic endeavors. Further exploration of reaction conditions can unlock even greater control over the selectivity and outcome of these transformations, paving the way for the efficient synthesis of novel and complex molecules.

References

- 1. 2-Methylpentane-1,4-diol | C6H14O2 | CAS 6287-17-8 [benchchem.com]

- 2. magritek.com [magritek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Methylpentane-1,4-diol | C6H14O2 | CID 222516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 13. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

Review of literature on 2-Methyl-4-oxopentanal

An In-depth Technical Guide to 2-Methyl-4-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone group. This dual reactivity makes it a versatile compound in organic synthesis and a molecule of interest in the study of biological processes, particularly in the context of dicarbonyl stress and the Maillard reaction. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known biological interactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, representative protocols and data for closely related analogs are presented to provide practical guidance.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₀O₂, has a molecular weight of 114.14 g/mol .[1][2][3] Its structure features a methyl group at the second carbon and a carbonyl group at the fourth position, conferring unique reactivity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 23260-39-1 | [1] |

| Canonical SMILES | CC(CC(=O)C)C=O | [1] |

| InChI Key | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1][3] |

| XLogP3-AA (Computed) | -0.1 | --INVALID-LINK-- |

Synthesis of this compound

Oxidation of 2-Methyl-4-pentanol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.[2] 2-Methyl-4-pentanol can be oxidized to this compound using a variety of oxidizing agents. A well-established protocol for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).

Representative Experimental Protocol (based on the oxidation of a similar primary alcohol): [4]

-

Materials: 2-Methyl-4-pentanol, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), Potassium bromide (KBr), Dichloromethane (CH₂Cl₂), Aqueous sodium hypochlorite (NaOCl), Hydrochloric acid (HCl), Potassium iodide (KI), Sodium thiosulfate (B1220275) (Na₂S₂O₃), Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methyl-4-pentanol and a catalytic amount of TEMPO in dichloromethane.

-

Add an aqueous solution of potassium bromide.

-

Cool the vigorously stirred mixture in an ice-salt bath.

-

Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature between 10 and 15°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, separate the organic phase. Extract the aqueous phase with dichloromethane.

-

Combine the organic extracts and wash sequentially with an acidic solution of potassium iodide, an aqueous solution of sodium thiosulfate, and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

-

Expected Yield: Based on similar oxidations of primary alcohols, yields in the range of 80-90% can be anticipated.[4]

Aldol Condensation

Aldol condensation is another viable route for the synthesis of this compound. This would involve the reaction of acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of a base.[2]

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound via Aldol Condensation.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.0 ppm (doublet) |

| Methyl ketone (-COCH₃) | ~2.1 ppm (singlet) | |

| Aliphatic protons | 1.0 - 3.0 ppm | |

| ¹³C NMR | Aldehyde Carbonyl | ~200 ppm |

| Ketone Carbonyl | >205 ppm | |

| Aliphatic carbons | 10 - 50 ppm | |

| IR Spectroscopy | Aldehyde C-H stretch | ~2720 and ~2820 cm⁻¹ |

| C=O stretch (aldehyde & ketone) | 1700 - 1740 cm⁻¹ (two distinct peaks expected) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 114.0681 |

Biological Activity and Signaling Pathways

Dicarbonyl compounds, including this compound, are known to be reactive towards biological nucleophiles such as the side chains of amino acids in proteins. This reactivity is the basis for their biological effects, which are often associated with "carbonyl stress."

Activation of the TRPA1 Ion Channel

A significant biological activity of dicarbonyl compounds is their ability to activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[5][6][7] Activation of TRPA1 leads to an influx of Ca²⁺, which triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.[5] The activation of TRPA1 by electrophilic compounds like dicarbonyls is thought to occur through the covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel.[7][8]

Caption: Activation of the TRPA1 ion channel by this compound.

Role in the Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and is responsible for the browning and flavor of many foods.[2] Dicarbonyl compounds are key intermediates in the Maillard reaction. They can react with amino acids in a process called the Strecker degradation, which leads to the formation of Strecker aldehydes (which contribute to aroma) and aminoketones.[9][10][11]

Caption: The Strecker degradation pathway involving this compound.

Conclusion

This compound is a dicarbonyl compound with significant potential in synthetic chemistry and notable biological reactivity. While detailed experimental data for this specific molecule is sparse in the current literature, its structural similarity to other well-studied dicarbonyls allows for the extrapolation of its likely chemical and biological properties. Its role as a potential activator of the TRPA1 ion channel and its involvement in the Maillard reaction highlight areas for future research, particularly in the fields of sensory science, toxicology, and drug development. Further studies are warranted to fully elucidate the synthesis, spectroscopic characteristics, and biological signaling pathways associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 23260-39-1 [smolecule.com]

- 3. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - Watch Related Videos [visualize.jove.com]

- 9. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

2-Methyl-4-oxopentanal solubility in different solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-4-oxopentanal

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences reaction kinetics, purification processes, formulation, and bioavailability. This guide provides a detailed overview of the solubility profile of this compound, its underlying chemical principles, and standardized protocols for its determination.

Chemical Profile of this compound

This compound is an organic compound with the molecular formula C₆H₁₀O₂.[1][2] Its structure is characterized by the presence of two key functional groups: an aldehyde and a ketone.[2] This dual functionality, combined with a six-carbon backbone, dictates its polarity and solubility behavior. The presence of two carbonyl groups (C=O) makes the molecule polar and capable of acting as a hydrogen bond acceptor. However, the hydrocarbon portion of the molecule contributes nonpolar characteristics.

This bifunctional nature suggests a nuanced solubility profile. The principle of "like dissolves like" predicts that this compound will exhibit miscibility with a range of organic solvents of similar polarity and will have limited solubility in highly nonpolar or highly polar solvents like water.[3]

Predicted Solubility Data

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The two polar carbonyl groups allow for some interaction with water, but the six-carbon backbone limits overall solubility. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a hydrocarbon chain, making it a good solvent for moderately polar compounds. | |

| Methanol | Soluble | Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate the dissolution of polar molecules. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent with a carbonyl group, making it structurally similar and highly compatible. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve molecules with polar functional groups. | |

| Nonpolar | Hexane (B92381) | Insoluble | As a nonpolar alkane, hexane is a poor solvent for polar compounds containing aldehyde and ketone groups.[3] |

| Toluene | Partially Soluble | Toluene is an aromatic, nonpolar solvent; some solubility may be observed due to van der Waals interactions. | |

| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and is an effective solvent for many organic compounds that are not soluble in nonpolar alkanes. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative determination of solubility, adapted from standard laboratory procedures.[4][5][6] This workflow is designed to classify an unknown compound based on its solubility in water, acidic, and basic solutions.

Materials:

-

Test compound (this compound)

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rod

-

Solvents: Distilled water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄

Procedure:

-

Water Solubility Test:

-

Place approximately 20-30 mg of this compound into a small test tube.[4]

-

Add 1 mL of distilled water in small portions.

-

After each addition, shake the tube vigorously or vortex for 30-60 seconds.[4][5]

-

Observe closely to determine if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble.

-

If the compound is water-soluble, the pH of the solution can be tested with litmus (B1172312) or pH paper to check for acidic or basic properties.[6]

-

-

Aqueous Base Solubility (for water-insoluble compounds):

-

If the compound was insoluble in water, use a fresh sample (20-30 mg).

-

Add 1 mL of 5% NaOH solution and shake vigorously.[6]

-

Solubility in 5% NaOH indicates the presence of an acidic functional group.

-

If soluble in NaOH, repeat the test with a fresh sample using 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group, such as a carboxylic acid.[6]

-

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

If the compound was insoluble in water and aqueous base, use a fresh sample (20-30 mg).

-

Add 1 mL of 5% HCl solution and shake vigorously.[4]

-

Solubility in dilute acid suggests the presence of a basic functional group, most commonly an amine.

-

-

Concentrated Acid Solubility:

-

If the compound is insoluble in water, dilute acid, and dilute base, its solubility in cold, concentrated sulfuric acid can be tested.

-

Add approximately 20-30 mg of the compound to 1 mL of cold, concentrated H₂SO₄.

-

A positive result (dissolution, color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[6]

-

Visualization of Experimental Workflow

The logical progression of the solubility testing protocol can be visualized as a flowchart. This diagram outlines the decision-making process for classifying an organic compound based on its solubility characteristics.

Caption: Workflow for the qualitative solubility analysis of an organic compound.

References

Methodological & Application

Synthesis of 2-Methyl-4-oxopentanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxopentanal is a bifunctional organic compound containing both an aldehyde and a ketone functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of cyclic compounds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. Its potential applications include serving as a key building block in the synthesis of heterocyclic compounds and as a precursor in Robinson annulation reactions for the formation of six-membered rings.

This document outlines the most plausible theoretical synthesis methods for this compound and provides a conceptual framework for developing a laboratory protocol. However, it must be emphasized that the following sections are based on established chemical reactions rather than on previously published, specific syntheses of this target molecule. Experimental validation and optimization would be required to implement these methods successfully in a laboratory setting.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections suggest the most viable routes to this compound: a Michael addition and the oxidation of a corresponding alcohol.

1. Michael Addition of Acetone (B3395972) to Methacrolein (B123484)

A logical and direct approach to this compound is the Michael addition of acetone to methacrolein. In this reaction, the enolate of acetone acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde, methacrolein. This reaction can be catalyzed by either a base or an acid.

-

Base-Catalyzed Michael Addition: A suitable base (e.g., sodium ethoxide, potassium tert-butoxide) would be used to deprotonate acetone, forming the enolate. This enolate would then add to methacrolein in a conjugate fashion. Careful control of reaction conditions, such as temperature and reaction time, would be crucial to favor the Michael adduct and minimize potential side reactions like self-condensation of acetone or polymerization of methacrolein.

-

Acid-Catalyzed Michael Addition: An acid catalyst (e.g., a Lewis acid or a Brønsted acid) could also be employed. In this case, the acid would activate the methacrolein towards nucleophilic attack by the enol form of acetone.

2. Oxidation of 2-Methyl-4-hydroxypentanal

A second plausible route involves the selective oxidation of the secondary alcohol in 2-Methyl-4-hydroxypentanal to a ketone. The starting alcohol could potentially be synthesized through various methods, such as the reduction of a corresponding ester or acid. The oxidation step would require a chemoselective oxidizing agent that would convert the secondary alcohol to a ketone without affecting the aldehyde functionality. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol could be suitable for this transformation.

Conceptual Experimental Protocols

The following are conceptual protocols for the proposed synthesis of this compound. These protocols are intended as a starting point for experimental design and will require optimization.

Method 1: Base-Catalyzed Michael Addition (Conceptual)

Objective: To synthesize this compound via the Michael addition of acetone to methacrolein using a base catalyst.

Materials:

-

Acetone (anhydrous)

-

Methacrolein (freshly distilled, inhibitor removed)

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous ethanol dropwise to the cooled base solution while stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Add a solution of freshly distilled methacrolein in anhydrous ethanol dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the solution is neutral.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Method 2: Oxidation of 2-Methyl-4-hydroxypentanal (Conceptual)

Objective: To synthesize this compound by the oxidation of 2-Methyl-4-hydroxypentanal.

Materials:

-

2-Methyl-4-hydroxypentanal

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard laboratory glassware

Procedure (using PCC):

-

Set up a round-bottom flask with a magnetic stirrer.

-

Suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).

-

To this suspension, add a solution of 2-Methyl-4-hydroxypentanal in anhydrous DCM in one portion.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

As no specific experimental data for the synthesis of this compound has been found in the literature, a table of quantitative data cannot be provided. The successful implementation of the conceptual protocols described above would require the systematic collection of data, including:

-

Reactant quantities and molar ratios

-

Reaction temperature and time

-

Yield of crude and purified product

-

Product purity (determined by GC or NMR)

-

Spectroscopic data for product characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Logical Workflow Diagram

The following diagram illustrates the conceptual workflow for the synthesis and purification of this compound via the Michael addition route.

Application Notes and Protocols for the Analytical Detection of 2-Methyl-4-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxopentanal is a dicarbonyl compound that possesses both an aldehyde and a ketone functional group.[1] Such reactive carbonyl species are often subjects of interest in various fields, including atmospheric chemistry, food science, and biomedical research, particularly in studies related to oxidative stress and as intermediates in chemical synthesis.[1][2] Due to their reactive nature, the accurate and sensitive detection of dicarbonyl compounds like this compound in complex matrices requires robust analytical methodologies.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As specific quantitative performance data for this compound is not extensively available in published literature, the provided tables serve as templates for summarizing data generated using the described protocols. The methodologies are based on established procedures for similar carbonyl compounds.

Analytical Techniques

The two primary methods for the analysis of this compound are GC-MS and HPLC-UV. Both techniques typically require a derivatization step to enhance the stability, volatility (for GC-MS), and detectability of the analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. For carbonyl compounds, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is common to create a more volatile and thermally stable derivative suitable for gas chromatography.[3]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a cost-effective and widely accessible method. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that is highly responsive to UV detection.[2]

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data for the analysis of this compound. Researchers should populate these tables with their own experimental data upon method validation.

Table 1: GC-MS with PFBHA Derivatization - Performance Characteristics

| Parameter | Expected Performance |

| Limit of Detection (LOD) | Sub-ppb to low ppb range |

| Limit of Quantitation (LOQ) | Low ppb range |

| Linearity (R²) | >0.99 |

| Accuracy (% Recovery) | 90-110% |

| Precision (%RSD) | <15% |

Table 2: HPLC-UV with DNPH Derivatization - Performance Characteristics

| Parameter | Expected Performance |

| Limit of Detection (LOD) | ~0.1 ppm |

| Limit of Quantitation (LOQ) | ~0.33 ppm |

| Linearity (R²) | >0.99 |

| Accuracy (% Recovery) | 90-110% |

| Precision (%RSD) | <15% |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization

This protocol is adapted from established methods for the analysis of carbonyl compounds.[3][4]

Materials:

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal standard (e.g., a deuterated analogue)

-

Organic solvent (e.g., Hexane (B92381), Dichloromethane)

-

Reagent water

-

Sodium sulfate

-

pH 4 buffer

-

GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serial dilution.

-

For biological samples, perform a protein precipitation step (e.g., with ice-cold acetonitrile) followed by centrifugation. Use the supernatant for derivatization.

-

-

Derivatization:

-

To 1 mL of sample or standard, add an appropriate amount of internal standard.

-

Adjust the pH of the solution to approximately 4.

-

Add 100 µL of a 25 mg/mL solution of PFBHA in a suitable buffer.

-

Incubate the mixture at 60°C for 30 minutes.

-

-

Extraction:

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean vial.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 60°C, ramp to 280°C.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Use Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative for quantification.

-

Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization

This protocol is based on standard methods for carbonyl analysis using DNPH.[2]

Materials:

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% w/v in acetonitrile (B52724) with 1% v/v phosphoric acid)

-

Internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hexane

-

Potassium hydroxide (B78521) solution (1 M)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Create a series of calibration standards by serial dilution.

-

For biological samples, perform protein precipitation as described in the GC-MS protocol.

-

-

Derivatization:

-

To 1 mL of sample or standard, add an appropriate amount of internal standard.

-

Add 500 µL of the DNPH solution.

-

Vortex the mixture and incubate at room temperature for 1 hour in the dark.

-

Stop the reaction by adding 200 µL of 1 M potassium hydroxide.

-

-

Extraction:

-

Add 2 mL of hexane and vortex for 2 minutes to extract the DNPH derivatives.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 20 µL.

-

Visualizations

References

Application Notes and Protocols for 2-Methyl-4-oxopentanal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-4-oxopentanal as a versatile precursor in organic synthesis. This bifunctional molecule, containing both an aldehyde and a ketone, serves as a valuable building block for the construction of a variety of carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document details the primary synthetic transformations of this compound, including the Paal-Knorr synthesis of five-membered heterocycles and intramolecular aldol (B89426) condensation to form cyclopentenones. While specific experimental data for this compound is limited in readily available literature, this guide provides detailed protocols for closely related analogues to serve as a strong foundation for reaction design and optimization.

Paal-Knorr Synthesis of Five-Membered Heterocycles

The Paal-Knorr synthesis is a cornerstone reaction for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3][4] this compound is an ideal substrate for this transformation, leading to 3,4-dimethyl-substituted heterocycles.

Synthesis of 3,4-Dimethylfurans